molecular formula C11H4BrF6N B1603586 4-Bromo-2,6-bis(trifluoromethyl)quinoline CAS No. 35853-48-6

4-Bromo-2,6-bis(trifluoromethyl)quinoline

Cat. No. B1603586
CAS RN: 35853-48-6
M. Wt: 344.05 g/mol
InChI Key: IJCXJMWXDNLXDN-UHFFFAOYSA-N
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Description

4-Bromo-2,6-bis(trifluoromethyl)quinoline (4-Br-2,6-TFMQ) is an important molecule that has been studied for its various applications in scientific research. It is a heterocyclic compound with a benzene ring and a quinoline ring connected by a bromine atom. It is a white, crystalline solid that is soluble in organic solvents, such as chloroform and dimethyl sulfoxide (DMSO). 4-Br-2,6-TFMQ has been studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry.

Scientific Research Applications

  • Synthesis of Fluorinated Quinolines

    • Summary of Application : Fluorinated quinolines, which include compounds like “4-Bromo-2,6-bis(trifluoromethyl)quinoline”, have been synthesized using a variety of methods . These compounds have found applications in various fields due to their unique properties .
    • Methods of Application : The synthesis of these compounds often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
    • Results or Outcomes : The synthesis of these compounds has led to the development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .
  • Use in Advanced Research and Life Sciences

    • Summary of Application : “4-Bromo-2,6-bis(trifluoromethyl)quinoline” and similar compounds have been used in advanced research and life sciences . They have been used in a wide range of fields, from cutting-edge technology research to life sciences, organic synthesis, and environmental measurement reagents .
    • Results or Outcomes : The use of these compounds in various fields has helped to meet a wide variety of needs .
  • Manufacturing of Trifluoromethylpyridines

    • Summary of Application : The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years . TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
    • Methods of Application : The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
    • Results or Outcomes : The development of organic compounds containing fluorine has made possible many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
  • Use in Organic Synthesis

    • Summary of Application : “4-Bromo-2,6-bis(trifluoromethyl)quinoline” and similar compounds have been used in organic synthesis . They have been used in a wide range of fields, from cutting-edge technology research to life sciences, organic synthesis, and environmental measurement reagents .
    • Results or Outcomes : The use of these compounds in various fields has helped to meet a wide variety of needs .

properties

IUPAC Name

4-bromo-2,6-bis(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4BrF6N/c12-7-4-9(11(16,17)18)19-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCXJMWXDNLXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4BrF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615777
Record name 4-Bromo-2,6-bis(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-bis(trifluoromethyl)quinoline

CAS RN

35853-48-6
Record name 4-Bromo-2,6-bis(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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